(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
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Overview
Description
(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carbonyls, and a cyclohexylidene moiety. Its unique configuration and chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexylidene moiety: This step involves the reaction of a suitable precursor with a diketone to form the cyclohexylidene ring. Reaction conditions often include the use of a strong base and an inert atmosphere to prevent side reactions.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions, where an amine reacts with an alkyl halide or a similar electrophile.
Coupling with the hexanoic acid derivative: The final step involves the coupling of the cyclohexylidene-amino intermediate with a hexanoic acid derivative. This step may require the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
In synthetic chemistry, (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- **(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- **(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the cyclohexylidene moiety, along with the amide and carbonyl groups, provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,25H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLJYLZSXQBRR-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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